molecular formula C13H13NO2S B1604895 N-(4-Methylphenyl)benzenesulfonamide CAS No. 6311-65-5

N-(4-Methylphenyl)benzenesulfonamide

Cat. No.: B1604895
CAS No.: 6311-65-5
M. Wt: 247.31 g/mol
InChI Key: UOPLDEWGEPWRMH-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H13NO2S . It has an average mass of 247.313 Da and a monoisotopic mass of 247.066696 Da . The compound is also known by other names such as Benzenesulfonamide, N-(4-methylphenyl)-, and (4-methylphenyl)(phenylsulfonyl)amine .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the context of developing anticancer and antimicrobial agents . The synthesis involves the design of benzenesulfonamide derivatives containing a thiazol-4-one scaffold .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonamide group attached to a 4-methylphenyl group . The InChI code for the compound is 1S/C13H13NO2S/c1-11-7-9-12(10-8-11)14-17(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3 .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 118-120 degrees Celsius . It has a molecular weight of 247.32 .

Scientific Research Applications

Synthesis and Characterization for Diverse Applications

N-(4-Methylphenyl)benzenesulfonamide and its derivatives have been synthesized and characterized for various applications. For instance, derivatives of celecoxib, a related compound, have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives, including benzenesulfonamides, have been evaluated for their efficacy and safety, demonstrating promising results in therapeutic applications (Ş. Küçükgüzel et al., 2013).

Crystal Structure Analysis

The crystal structures of various benzenesulfonamide derivatives have been studied to understand their supramolecular architecture. This is crucial for tailoring their properties for specific applications. For example, the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide has been analyzed to reveal its two-dimensional architecture formed by C—H⋯πaryl interactions (V. Z. Rodrigues et al., 2015).

Pharmaceutical and Biological Potential

Several studies have focused on the pharmaceutical potential of benzenesulfonamide derivatives. They have been investigated as inhibitors for various enzymes, showing effectiveness in treating conditions like myocardial infarction and serving as potent inhibitors in biochemical processes. The structure-activity relationship of these compounds is key to developing effective pharmaceutical agents (H. Oinuma et al., 1991).

Photodynamic Therapy and Anticancer Properties

Certain derivatives of benzenesulfonamide, like zinc phthalocyanine derivatives, have been synthesized and characterized for their use in photodynamic therapy, particularly in cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable for Type II photosensitizers in treating cancer (M. Pişkin et al., 2020).

Development of Nonsteroidal Receptor Antagonists

This compound derivatives have been developed as nonsteroidal progesterone receptor antagonists, demonstrating their potential in treating diseases like uterine leiomyoma and breast cancer. This development highlights the versatility of benzenesulfonamide derivatives in creating novel therapeutic agents (Ayumi Yamada et al., 2016).

Safety and Hazards

The compound is classified as harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Properties

IUPAC Name

N-(4-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-11-7-9-12(10-8-11)14-17(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPLDEWGEPWRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285922
Record name N-(4-Methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-65-5
Record name Benzenesulfono-p-toluidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

200 ml of an acetonitrile solution containing 32.1 g (0.3 mol) of p-toluidine and 26 ml (0.32 mol) of pyridine was stirred while maintaining it at a temperature of less than 25° C., and 54.7 g (0.31 mol) of benzenesulfonyl chloride was added dropwise thereto. After the addition was completed, the mixture was further stirred for 1 hour and then the reaction solution was added to 1 liter of water. The precipitate formed was extracted with ethyl acetate and then the extract was separated. The ethyl acetate phase was washed with a saline solution and dried over sodium sulfate. The ethyl acetate was distilled off under reduced pressure to yield 74.3 g (0.3 mol) of the desired compound. This compound was used in the subsequent step without purification.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
54.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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